molecular formula C5H12N2O3S B1676390 Methionine sulfoximine CAS No. 1982-67-8

Methionine sulfoximine

Cat. No.: B1676390
CAS No.: 1982-67-8
M. Wt: 180.23 g/mol
InChI Key: SXTAYKAGBXMACB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methionine sulfoximine (MSO) primarily targets two enzymes: γ-glutamylcysteine synthetase and glutamine synthetase . These enzymes play crucial roles in the synthesis of glutamine, a key amino acid involved in various metabolic processes.

Mode of Action

MSO acts as a mimetic of glutamine , thereby inhibiting the activity of the aforementioned enzymes . Specifically, MSO is phosphorylated by glutamine synthetase, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme .

Biochemical Pathways

The inhibition of glutamine synthetase by MSO impacts the glutamine synthesis pathway . This can lead to a reduction in the levels of both glutamine and glutamate in the brain , which are crucial neurotransmitters involved in excitatory and inhibitory signaling. The inhibition of γ-glutamylcysteine synthetase affects the synthesis of glutathione, a vital antioxidant in cells .

Pharmacokinetics

It’s known that mso can cross the blood-brain barrier, which allows it to exert its effects in the central nervous system . More research is needed to fully understand the pharmacokinetics of MSO.

Result of Action

The inhibition of glutamine and glutamate production by MSO can prevent excitotoxicity , a process where neurons are damaged and killed by the overactivation of receptors for glutamate and similar substances . This has been shown to increase the longevity of mice models for diseases like Lou Gehrig’s disease .

Safety and Hazards

When handling MSO, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sulfoximines such as MSO have recently received significant interest as bioactive agents . The sulfoximine group is often considered a tetrahedral transition-state mimetic in enzyme inhibition, and synthetic methods targeting small-molecule sulfoximines have been developed, especially in recent years . The development of strategies for direct and selective preparation of NH-sulfoximines, even in enantioenriched form or by using sustainable approaches and continuous flow synthesis, are reported . Transformations of sulfoximines by N−S, N−P, N−C bond forming processes and cyclization reactions are also covered .

Biochemical Analysis

Biochemical Properties

Methionine sulfoximine interacts with several enzymes and proteins. It is known to mimic glutamine and inhibit the enzymes γ-glutamylcysteine synthetase and glutamine synthetase . The inhibition of these enzymes by MSO is due to its phosphorylation by glutamine synthetase, resulting in a transition state analog that cannot diffuse from the active site .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to significantly reduce the production of Interleukin 6 (IL-6) and Tumor Necrosis Factor Alpha (TNFα) in mouse peritoneal macrophages triggered with lipopolysaccharide (LPS) . Furthermore, MSO inhibits glutamate production in the brain, thereby preventing excitotoxicity, a process that can lead to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its phosphorylation by glutamine synthetase . The resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . This inhibition prevents the overproduction of glutamate, thereby preventing excitotoxicity .

Temporal Effects in Laboratory Settings

It is known that MSO is an irreversible inhibitor of glutamine synthetase , suggesting that its effects may persist as long as the enzyme is present.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, it has been found that sub-convulsive doses of MSO are neuroprotective in rodent models of hyperammonemia, acute liver disease, and amyotrophic lateral sclerosis .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutamine synthesis, where it acts as an inhibitor of glutamine synthetase . This inhibition affects the levels of both glutamine and glutamate in the brain .

Transport and Distribution

It is known that MSO can readily cross the blood-brain barrier, suggesting that it may be transported and distributed via the circulatory system .

Subcellular Localization

Given its role as an inhibitor of glutamine synthetase, it is likely that it localizes to the cytoplasm where this enzyme is typically found .

Preparation Methods

Methionine sulfoximine can be synthesized through a straightforward one-step oxidation of methionine residues within polypeptides . This process involves the use of oxidizing agents to convert methionine to this compound. Additionally, chemoselective subsequent elaboration can be achieved using copper(II)-mediated N–H cross-coupling at this compound residues with arylboronic acid reagents . Industrial production methods typically involve similar oxidation processes, but on a larger scale and with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methionine sulfoximine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, copper(II) catalysts, and arylboronic acids. The major products formed from these reactions are this compound derivatives with various functional groups attached.

Comparison with Similar Compounds

Methionine sulfoximine is unique due to its specific inhibition of glutamine synthetase and its ability to prevent excitotoxicity. Similar compounds include:

This compound stands out due to its specific diastereomers and its unique mechanism of action in preventing excitotoxicity.

Properties

IUPAC Name

2-amino-4-(methylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTAYKAGBXMACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201031266
Record name Methionine sulfoximine
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Molecular Weight

180.23 g/mol
Source PubChem
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Methionine sulfoximine
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CAS No.

1982-67-8
Record name Methionine sulfoximine
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Record name Methionine sulfoximine
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Record name Methionine sulfoximine
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Record name 2-amino-4-(S-methylsulphonimidoyl)butyric acid
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Record name Methionine sulfoximine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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